molecular formula C17H23NO3 B238789 Cyclohexyl 4-(isobutyrylamino)benzoate

Cyclohexyl 4-(isobutyrylamino)benzoate

Cat. No. B238789
M. Wt: 289.4 g/mol
InChI Key: GPWYOGIKBATJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 4-(isobutyrylamino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CIAB, and it has been the subject of several studies that have explored its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism Of Action

The mechanism of action of CIAB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, CIAB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, CIAB may help to reduce inflammation and pain.

Biochemical And Physiological Effects

CIAB has been found to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and herbicidal effects. In animal studies, CIAB has been found to reduce inflammation and pain, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In plant studies, CIAB has been found to inhibit plant growth, making it a potential herbicide.

Advantages And Limitations For Lab Experiments

One advantage of using CIAB in lab experiments is its relatively simple synthesis method. CIAB can be synthesized using readily available starting materials and standard laboratory techniques. However, one limitation of using CIAB in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays or experiments.

Future Directions

There are several potential future directions for research on CIAB. One area of interest is the development of CIAB-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is the development of CIAB-based herbicides for use in agriculture. Additionally, CIAB's unique molecular structure may make it a promising material for use in liquid crystal displays and other electronic devices.

Synthesis Methods

The synthesis of CIAB involves the reaction of cyclohexylamine with 4-(isobutyrylamino)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and dichloromethane.

Scientific Research Applications

CIAB has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, CIAB has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In agriculture, CIAB has been studied for its potential use as a herbicide due to its ability to inhibit plant growth. In material science, CIAB has been studied for its potential use as a liquid crystal material due to its unique molecular structure.

properties

Product Name

Cyclohexyl 4-(isobutyrylamino)benzoate

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

cyclohexyl 4-(2-methylpropanoylamino)benzoate

InChI

InChI=1S/C17H23NO3/c1-12(2)16(19)18-14-10-8-13(9-11-14)17(20)21-15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,18,19)

InChI Key

GPWYOGIKBATJLT-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCC2

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.